Cas no 2138132-07-5 (Tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate)

Tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 2138132-07-5
- EN300-743338
- tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
-
- インチ: 1S/C16H23N3O2/c1-11-14(6-5-7-18-11)12-8-13(17)10-19(9-12)15(20)21-16(2,3)4/h5-8,13H,9-10,17H2,1-4H3
- InChIKey: ZLDJGERJHIAYRD-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CC(C2=CC=CN=C2C)=CC(C1)N)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 289.17902698g/mol
- どういたいしつりょう: 289.17902698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 68.4Ų
Tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-743338-2.5g |
tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2138132-07-5 | 95% | 2.5g |
$4286.0 | 2024-05-24 | |
Enamine | EN300-743338-1.0g |
tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2138132-07-5 | 95% | 1.0g |
$2186.0 | 2024-05-24 | |
Enamine | EN300-743338-0.1g |
tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2138132-07-5 | 95% | 0.1g |
$1923.0 | 2024-05-24 | |
Enamine | EN300-743338-0.25g |
tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2138132-07-5 | 95% | 0.25g |
$2011.0 | 2024-05-24 | |
Enamine | EN300-743338-5.0g |
tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2138132-07-5 | 95% | 5.0g |
$6339.0 | 2024-05-24 | |
Enamine | EN300-743338-10.0g |
tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2138132-07-5 | 95% | 10.0g |
$9400.0 | 2024-05-24 | |
Enamine | EN300-743338-0.05g |
tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2138132-07-5 | 95% | 0.05g |
$1836.0 | 2024-05-24 | |
Enamine | EN300-743338-0.5g |
tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2138132-07-5 | 95% | 0.5g |
$2098.0 | 2024-05-24 |
Tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate 関連文献
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
Tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylateに関する追加情報
Tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 2138132-07-5): A Comprehensive Overview
Tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 2138132-07-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a tert-butyl group, an amino group, and a substituted pyridine ring. These structural elements contribute to its chemical stability and biological activity, making it a promising candidate for drug development.
The tert-butyl group in the compound provides enhanced stability and solubility properties, which are crucial for pharmaceutical applications. The amino group, on the other hand, plays a vital role in the compound's reactivity and binding affinity to various biological targets. The 2-methylpyridin-3-yl substituent adds further complexity and specificity to the molecule, influencing its pharmacological profile.
Recent studies have focused on the potential of Tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate as a modulator of neurotransmitter systems. One notable area of research involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological disorders, including Alzheimer's disease and Parkinson's disease. Preliminary data suggest that the compound may exhibit selective agonist or antagonist properties at specific nAChR subtypes, which could lead to the development of novel therapeutic agents for these conditions.
In addition to its potential as a neuropharmacological agent, Tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate has also been investigated for its anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to its ability to modulate signaling pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
The synthesis of Tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate with 2-methylpyridine followed by reduction and subsequent functionalization steps. The use of advanced synthetic techniques and catalysts has significantly improved the efficiency and scalability of this process.
Clinical trials are currently underway to evaluate the safety and efficacy of Tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate in various therapeutic settings. Early results from Phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetic properties. However, further research is needed to fully understand the long-term effects and potential side effects of this compound.
From a pharmacological perspective, Tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate exhibits a favorable profile with good oral bioavailability and low toxicity. These properties make it an attractive candidate for oral administration in clinical settings. Additionally, its ability to cross the blood-brain barrier (BBB) is being studied to determine its suitability for treating central nervous system (CNS) disorders.
In conclusion, Tert-butyl 3-amino-5-(2-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 2138132-07-5) represents a promising molecule with diverse therapeutic potential. Its unique structural features and biological activities make it an important focus of ongoing research in medicinal chemistry and drug development. As more data become available from clinical trials and preclinical studies, this compound may pave the way for new treatments for a range of neurological and inflammatory diseases.
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